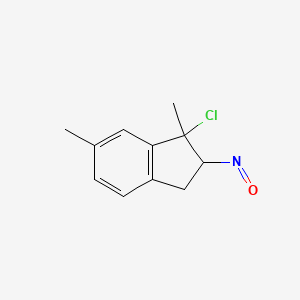![molecular formula C14H16BrNS B14536972 1-Methyl-2-[(2-phenylethyl)sulfanyl]pyridin-1-ium bromide CAS No. 62058-66-6](/img/structure/B14536972.png)
1-Methyl-2-[(2-phenylethyl)sulfanyl]pyridin-1-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2-[(2-phenylethyl)sulfanyl]pyridin-1-ium bromide is a quaternary ammonium compound with a pyridinium core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-[(2-phenylethyl)sulfanyl]pyridin-1-ium bromide typically involves the alkylation of a pyridine derivative with a suitable alkylating agent. The reaction conditions often include the use of a solvent such as acetonitrile or dichloromethane, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-2-[(2-phenylethyl)sulfanyl]pyridin-1-ium bromide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridinium core can be reduced to form the corresponding pyridine derivative.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Pyridine derivatives.
Substitution: Corresponding substituted pyridinium salts.
Scientific Research Applications
1-Methyl-2-[(2-phenylethyl)sulfanyl]pyridin-1-ium bromide has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methyl-2-[(2-phenylethyl)sulfanyl]pyridin-1-ium bromide involves its interaction with molecular targets such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The sulfanyl group plays a crucial role in its reactivity and interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-1-(2-oxo-2-phenylethyl)pyridinium bromide
- 1-Methyl-2-[(2-phenylethyl)sulfanyl]imidazolium bromide
Uniqueness
1-Methyl-2-[(2-phenylethyl)sulfanyl]pyridin-1-ium bromide is unique due to its specific structural features, such as the presence of the sulfanyl group and the pyridinium core
Properties
CAS No. |
62058-66-6 |
|---|---|
Molecular Formula |
C14H16BrNS |
Molecular Weight |
310.25 g/mol |
IUPAC Name |
1-methyl-2-(2-phenylethylsulfanyl)pyridin-1-ium;bromide |
InChI |
InChI=1S/C14H16NS.BrH/c1-15-11-6-5-9-14(15)16-12-10-13-7-3-2-4-8-13;/h2-9,11H,10,12H2,1H3;1H/q+1;/p-1 |
InChI Key |
PTOSAFJJHOSFBS-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=CC=CC=C1SCCC2=CC=CC=C2.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(Cyclohexylamino)-1,6-dimethyl-1,3-dihydro-2H-inden-2-ylidene]hydroxylamine](/img/structure/B14536889.png)
![Ethyl [(trichloromethyl)disulfanyl]acetate](/img/structure/B14536895.png)
![3-tert-Butyl[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14536903.png)


![Bicyclo[4.2.0]oct-1-en-3-one](/img/structure/B14536930.png)


![8-[(Acetyloxy)methyl]-3-oxo-3H-phenoxazin-2-yl acetate](/img/structure/B14536943.png)
![Diethyl (3-nitroimidazo[1,2-a]pyridin-2-yl)propanedioate](/img/structure/B14536944.png)
![[Benzene-1,2,3-triyltris(methylene)]tris(trimethylsilane)](/img/structure/B14536946.png)


![2-[(3-Iodophenyl)methyl]-2-(naphthalen-1-yl)-1H-indene-1,3(2H)-dione](/img/structure/B14536955.png)
